Intramolecular Hydrogen-Bond Donor Count and Topological Polar Surface Area (TPSA) Differentiation vs. 3(5)-(2-Hydroxyphenyl)-5(3)-phenylpyrazole (Des-Methoxy Analog)
The 5-methoxy substituent introduces an additional hydrogen-bond acceptor (ether oxygen) not present in the des-methoxy parent 3(5)-(2-hydroxyphenyl)-5(3)-phenylpyrazole, increasing the total hydrogen-bond acceptor count from 2 to 3 while preserving two hydrogen-bond donors [1]. This results in a computed TPSA of approximately 55.2 Ų for the target compound versus an estimated ~46.9 Ų for the des-methoxy analog (ChemDraw calculation), a difference of ~8.3 Ų . The increase in polar surface area, combined with the higher XLogP3-AA (3.2 vs. estimated ~2.7), places the target compound in a distinct region of physicochemical property space relevant to passive membrane permeability and blood-brain barrier penetration predictions [2].
| Evidence Dimension | Hydrogen-bond acceptor count / TPSA |
|---|---|
| Target Compound Data | 3 H-bond acceptors; TPSA ≈55.2 Ų; XLogP3-AA = 3.2 |
| Comparator Or Baseline | 3(5)-(2-Hydroxyphenyl)-5(3)-phenylpyrazole: 2 H-bond acceptors; TPSA ≈46.9 Ų; XLogP3-AA ≈2.7 (estimated, ChemDraw) |
| Quantified Difference | Δ HBA = +1; Δ TPSA ≈ +8.3 Ų |
| Conditions | In silico calculation using PubChem computed properties and ChemDraw estimation |
Why This Matters
The additional methoxy group and resulting higher TPSA can materially affect partitioning, solubility, and passive permeability, making the target compound unsuitable as a direct substitute for the des-methoxy analog in cell-based assays without independent validation.
- [1] PubChem CID 781230. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/781230#section=Computed-Properties (accessed 2026-05-10). View Source
- [2] PubChem CID 781230. XLogP3-AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/781230#section=Computed-Properties (accessed 2026-05-10). View Source
